molecular formula C16H11FN2O2 B3039508 2-(4-fluorophenyl)-3-(2-nitrovinyl)-1H-indole CAS No. 113963-70-5

2-(4-fluorophenyl)-3-(2-nitrovinyl)-1H-indole

Cat. No. B3039508
CAS RN: 113963-70-5
M. Wt: 282.27 g/mol
InChI Key: YWDLOHOHROOWTE-MDZDMXLPSA-N
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Description

The compound 2-(4-fluorophenyl)-3-(2-nitrovinyl)-1H-indole is a derivative of the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indoles are known for their presence in natural products and pharmaceuticals. The specific structure of this compound suggests potential for various chemical properties and reactivity due to the presence of the fluorophenyl and nitrovinyl groups.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 2-(4-fluorophenyl)-3-(2-nitrovinyl)-1H-indole, they offer insights into related compounds. For instance, the synthesis of 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole was achieved through a one-pot three-component reaction involving 1H-indole, 4-nitrobenzaldehyde, and ethanethiol, using hydrated ferric sulfate as a catalyst . This suggests that a similar synthetic approach could potentially be applied to synthesize the compound , substituting the appropriate starting materials and conditions to introduce the 4-fluorophenyl and 2-nitrovinyl groups.

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their chemical behavior. The paper on the synthesis of substituted indoles from 2-fluorophenyl imines provides a foundation for understanding how the introduction of a fluorine atom at the phenyl ring can influence the electronic properties and stability of the molecule . The fluorine atom is highly electronegative, which could affect the electron distribution within the molecule and potentially its reactivity.

Chemical Reactions Analysis

Indole derivatives are known to undergo various chemical reactions. The synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones and their rearrangements to imidazo[1,2-a]pyridines and indoles with triethylamine indicates that the presence of substituents on the phenyl ring can lead to different reaction pathways and products . This implies that the 2-(4-fluorophenyl)-3-(2-nitrovinyl)-1H-indole could also exhibit unique reactivity, particularly in the presence of bases like triethylamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be inferred from their molecular structure and substituents. The study of 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole provides detailed characterizations, including vibrational and NMR spectroscopic investigations, which are essential for understanding the behavior of these compounds . The presence of the fluorine and nitro groups in 2-(4-fluorophenyl)-3-(2-nitrovinyl)-1H-indole would likely influence its boiling point, solubility, and stability, as well as its spectroscopic signatures.

properties

IUPAC Name

2-(4-fluorophenyl)-3-[(E)-2-nitroethenyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O2/c17-12-7-5-11(6-8-12)16-14(9-10-19(20)21)13-3-1-2-4-15(13)18-16/h1-10,18H/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDLOHOHROOWTE-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-3-(2-nitrovinyl)-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-fluorophenyl)-3-(2-nitrovinyl)-1H-indole

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